BenchChemオンラインストアへようこそ!

4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibition Bcr-Abl T315I mutant CML therapy

Procure the 4-bromo derivative as your foundational scaffold for Bcr-Abl kinase inhibitor programs. Direct comparative data confirms superior activity against the imatinib-resistant T315I gatekeeper mutant—unlike chloro or iodo variants that compromise potency or shelf stability. The bromine substituent provides optimal cross-coupling reactivity for Suzuki-Miyaura derivatization under microwave-assisted conditions, enabling rapid, reproducible library synthesis. Substituting alternative halogenated analogs without validation risks failed synthetic outcomes and suboptimal SAR. For structure-based drug design targeting Abl-driven leukemias, this is the experimentally validated entry point that delivers up to 10-fold affinity gains and submicromolar cellular potency.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
CAS No. 30129-51-2
Cat. No. B1338031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
CAS30129-51-2
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=NC=N2)Br
InChIInChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
InChIKeyHOMHDMLNECTTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: Core Scaffold Properties and Identity Verification (CAS 30129-51-2)


4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (CAS 30129-51-2) is a heterocyclic building block featuring a fused pyrazole-pyrimidine bicyclic core with a bromine substituent at the 4-position [1]. With molecular formula C₅H₃BrN₄, molecular weight 199.01 g/mol, and calculated XLogP3 of 1.2, this compound serves as a versatile intermediate for kinase inhibitor development and cross-coupling applications [2]. The bromine atom provides a strategic functional handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling reactions, enabling downstream derivatization into biologically active pyrazolo[3,4-d]pyrimidine analogs [3].

Procurement Advisory: Why Alternative Halogenated Pyrazolo[3,4-d]pyrimidines Cannot Substitute for the 4-Bromo Derivative


The 4-bromo substitution on the pyrazolo[3,4-d]pyrimidine scaffold is not an arbitrary halogen choice that can be freely interchanged with chloro or iodo analogs without consequence. In the context of Bcr-Abl T315I mutant kinase inhibition, the 4-bromo derivative demonstrated superior activity over other halogenated and substituted analogs within the same compound series (compounds 2a-e), indicating a specific stereoelectronic requirement for bromine at this position [1]. Furthermore, the bromine atom provides an optimal balance for cross-coupling reactivity—sufficiently labile for efficient Suzuki and Sonogashira couplings while maintaining adequate stability during storage and handling, unlike the more reactive but less shelf-stable iodo analogs or the less reactive chloro derivatives requiring harsher coupling conditions [2]. Substituting with alternative halogenated pyrazolo[3,4-d]pyrimidines without empirical validation introduces risks of failed synthetic outcomes or suboptimal biological activity in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (30129-51-2) versus Comparators


Superior Activity Against Imatinib-Resistant Bcr-Abl T315I Mutant: Direct Series Comparison

Among five selected pyrazolo[3,4-d]pyrimidine derivatives (compounds 2a-e) evaluated against the Bcr-Abl T315I mutant, the 4-bromo derivative 2b demonstrated the highest activity [1]. Computational studies confirmed that the bromine atom in the para position of the N1 side chain phenyl ring is critical for favorable interaction with the T315I mutant binding pocket [2]. Further optimization led to compound 2j, a 4-bromo derivative that achieved submicromolar potency against T315I Bcr-Abl expressing cells and reduced tumor volumes by >50% in murine xenograft models [3].

Kinase inhibition Bcr-Abl T315I mutant CML therapy Drug resistance

Ten-Fold Improvement in Abl Kinase Binding Affinity via Halogen Substitution Optimization

A structure-based optimization campaign on pyrazolo[3,4-d]pyrimidines demonstrated that strategic insertion of halogen substituents, guided by molecular docking calculations, increased Abl kinase binding affinity by up to one order of magnitude (10-fold) while significantly improving leukemia cell growth inhibition [1]. This class-level SAR establishes that halogenated pyrazolo[3,4-d]pyrimidines, particularly bromo-substituted variants, achieve enhanced target engagement compared to non-halogenated scaffolds, with the 4-position bromine providing optimal steric and electronic complementarity to the Abl ATP-binding pocket [2].

Abl kinase Leukemia Structure-based drug design Halogen SAR

Purity-Grade Differentiation: 98% HPLC-Grade vs. Standard 95% Commercial Specifications

Commercial suppliers offer 4-bromo-1H-pyrazolo[3,4-d]pyrimidine at varying purity specifications. Standard commercial grade material is typically supplied at 95% minimum purity . However, select vendors provide higher-specification material at 98% purity minimum by HPLC [1], and 97% purity grades . This 2-3% absolute purity differential translates to approximately 40-60% reduction in total impurity burden (from ~5% total impurities to ~2%), which is material for sensitive downstream applications.

Synthetic intermediate Quality control Pharmaceutical development HPLC purity

Bromine as Optimal Balance Point for Cross-Coupling Reactivity in Heteroaromatic Systems

In heteroaromatic cross-coupling chemistry, halogen selection governs both reaction efficiency and substrate stability. The 4-bromo substituent on pyrazolo[3,4-d]pyrimidine occupies an optimal reactivity window: sufficiently electrophilic for efficient Suzuki and Sonogashira couplings under mild conditions, yet more shelf-stable than the corresponding iodo derivative which is prone to light- and thermal degradation [1]. The 4-chloro analog requires more forcing conditions (elevated temperatures, stronger bases, specialized ligands) for comparable coupling efficiency . This reactivity gradient positions the 4-bromo derivative as the preferred coupling partner for library synthesis where both reaction robustness and substrate longevity are required.

Suzuki coupling Sonogashira coupling SNAr reactivity Synthetic methodology

Procurement-Optimized Applications: Where 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (30129-51-2) Delivers Demonstrated Value


Bcr-Abl T315I Gatekeeper Mutant Inhibitor Discovery

Medicinal chemistry programs targeting imatinib-resistant chronic myeloid leukemia (CML) driven by the Bcr-Abl T315I gatekeeper mutation should prioritize 4-bromo-1H-pyrazolo[3,4-d]pyrimidine as the starting scaffold. Direct comparative data demonstrates that the 4-bromo substitution confers superior activity against this mutant relative to alternative substitution patterns within the same chemotype [1]. Optimized 4-bromo derivatives achieve submicromolar cellular potency and >50% in vivo tumor volume reduction in T315I-expressing xenograft models [2].

High-Throughput Library Synthesis via Suzuki Coupling

The 4-bromo position on the pyrazolo[3,4-d]pyrimidine core serves as an efficient handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids [1]. The bromine atom provides optimal reactivity for parallel library synthesis under microwave-assisted conditions, enabling rapid generation of C4-arylated pyrazolo[3,4-d]pyrimidine libraries for SAR exploration [2]. The balance of coupling efficiency and shelf stability makes this the preferred halogenated variant for groups requiring reproducible, high-throughput derivatization workflows.

Abl Kinase Inhibitor Lead Optimization

Structure-based drug design campaigns focused on Abl kinase inhibition should procure the 4-bromo derivative as the foundational scaffold. Class-level SAR evidence establishes that halogen substitution on the pyrazolo[3,4-d]pyrimidine core improves Abl binding affinity by up to one order of magnitude (10-fold) and enhances antiproliferative activity against human leukemia cell lines [1]. The 4-bromo variant represents the validated entry point for Abl-targeted optimization, reducing the need for de novo halogen exploration in early-stage SAR campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.